molecular formula C13H8BrClN2OS2 B2400748 (Z)-5-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 392326-59-9

(Z)-5-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2400748
CAS No.: 392326-59-9
M. Wt: 387.69
InChI Key: BBZDXOORSCSOPG-SSZFMOIBSA-N
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Description

(Z)-5-Bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazol-2(3H)-ylidene scaffold fused with a thiophene-carboxamide moiety. Key structural attributes include:

  • Z-configuration: The imine group adopts a planar geometry, critical for stabilizing π-conjugation and intermolecular interactions.
  • Substituents: A bromine atom at position 5 of the thiophene ring and a chlorine atom at position 6 of the benzothiazole ring enhance electronic effects and steric bulk.
  • Hydrogen-bonding capacity: The carboxamide group (–CONH–) serves as both a hydrogen bond donor and acceptor, influencing crystallinity and molecular recognition .

Structural determination of this compound likely employs X-ray crystallography tools such as SHELXL for refinement and Mercury CSD for visualizing packing motifs .

Properties

IUPAC Name

5-bromo-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2OS2/c1-17-8-3-2-7(15)6-10(8)20-13(17)16-12(18)9-4-5-11(14)19-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZDXOORSCSOPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-5-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structural features of this compound, including the presence of a thiophene ring, a thiazole moiety, and halogen substitutions, contribute significantly to its pharmacological properties.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound's structure can be broken down as follows:

  • Thiophene Ring : Known for its aromatic properties, contributing to the compound's stability and reactivity.
  • Thiazole Moiety : A key pharmacophore in many biologically active compounds.
  • Halogen Substituents : The bromine and chlorine atoms enhance reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiazole, which are structurally similar to this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against strains such as Staphylococcus aureus and Escherichia coli . The presence of the thiophene and thiazole rings is crucial for this activity, as they are known to interact with bacterial cell membranes.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably:

  • Mechanism of Action : Similar compounds have been shown to inhibit cell proliferation in various cancer cell lines by disrupting microtubule dynamics, akin to the action of Combretastatin A-4 (CA-4) . This mechanism involves binding to tubulin and preventing its polymerization, leading to apoptosis in cancer cells.
  • Case Studies : In a study comparing thiophene carboxamide derivatives, certain analogs demonstrated IC50 values as low as 5.46 µM against Hep3B cancer cells . This suggests that modifications in the structure can significantly enhance anticancer efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies. Key findings include:

  • Thiazole and Thiophene Rings : Essential for cytotoxic activity; modifications in these rings can alter binding affinity and efficacy .
  • Substituents : The presence of electron-donating or withdrawing groups on the phenyl ring influences the overall activity . For example, methyl substitutions have been associated with increased potency against cancer cell lines.

Molecular Docking Studies

Molecular docking studies provide insights into how this compound interacts with biological targets. These studies reveal that:

  • The compound binds effectively to proteins involved in disease pathways, with specific interactions noted at the tubulin-colchicine-binding pocket .

Comparative Analysis

A comparative analysis of similar compounds reveals that this compound exhibits enhanced biological activities due to its unique structural components.

Compound NameIC50 Against Hep3BMechanism of ActionNotable Features
Compound 82.5 µMApoptosis via caspase activationAnthraquinone derivative
CA-40.01 µMMicrotubule disruptionEstablished anticancer agent
(Z)-5-bromo...5.46 µMTubulin binding inhibitionHalogenated structure

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues include derivatives with modified heterocyclic cores or substituents:

Compound Name Molecular Features Key Differences
Target Compound Benzo[d]thiazol-2(3H)-ylidene, 5-bromothiophene-2-carboxamide Reference structure with Z-configuration, Br/Cl substituents
3-Benzyl-2-((Z)-((E)-5-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-ethyl-4-oxothiazolidin-2-ylidene)methyl)thiazol-3-ium chloride Benzo[d]thiazol-2(3H)-ylidene, thiazolium chloride, oxothiazolidinone Additional thiazolidinone ring, benzyl substituent; altered electronic effects
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole Imidazo-thiadiazole core, bromine substituent Thiadiazole instead of thiophene; lacks carboxamide group
Thiazol-5-ylmethyl carbamate derivatives Thiazole core, carbamate functional group Carbamate (–OCONH–) vs. carboxamide (–CONH–); reduced H-bond donor capacity

Key Observations :

  • Electronic effects : Bromine and chlorine substituents in the target compound increase electron-withdrawing character compared to phenyl or benzyl groups in analogues .
  • Reactivity : The bromine atom in the target compound may undergo nucleophilic substitution less readily than in 2-bromoimidazo-thiadiazole due to steric hindrance from the fused benzothiazole .
Crystallographic and Packing Behavior
  • Target Compound : Likely exhibits layered packing via N–H⋯O and N–H⋯S hydrogen bonds, as inferred from similar benzothiazolylidene-carboxamides. Tools like Mercury CSD can map these motifs .
  • Thiazolium Chloride Analogues : Ionic nature (e.g., thiazol-3-ium chloride) introduces Coulombic interactions absent in the neutral target compound, altering solubility and melting points .
  • Carbamate Derivatives: Reduced hydrogen-bond donor capacity may lead to less dense packing, as seen in graph set analysis (e.g., weaker C=O⋯H–N motifs) .
Physicochemical Properties
Property Target Compound Thiazolium Chloride Analogue Imidazo-thiadiazole
Molecular Weight ~400–420 g/mol (est.) ~550 g/mol ~300 g/mol
LogP (estimated) 3.5–4.0 4.5–5.0 (due to benzyl group) 2.0–2.5
Hydrogen Bond Donors 1 (NH) 0 (ionic) 0
Crystallinity High (ordered H-bonding) Moderate (ionic + van der Waals) Variable (depends on substituents)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-5-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide, and how can reaction conditions be tailored to improve yield and selectivity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of substituted benzo[d]thiazoles with thiophene-2-carboxamide derivatives. Key steps include halogenation (e.g., bromination at the 5-position of thiophene) and imine formation. Catalysts like copper sulfate can enhance regioselectivity in cross-coupling reactions . Solvent choice (e.g., DMF or dichloromethane) and temperature control (reflux conditions) are critical for minimizing side products. Green methodologies, such as microwave-assisted synthesis, may reduce reaction times and improve yields .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm stereochemistry (Z-configuration) and substituent positions. For example, the imine proton in benzo[d]thiazole appears as a singlet at δ 8.2–8.5 ppm .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (C=N stretch) validate functional groups .
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]+ at m/z 425.98) confirms molecular formula (C₁₄H₁₀BrClN₂OS₂) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs like ciprofloxacin .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 μM concentrations, with cisplatin as a positive control .
  • Cytotoxicity : Parallel testing on non-cancerous cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Methodological Answer :

  • Analog Synthesis : Replace bromine with Cl, F, or I to study halogen effects on potency . Modify the methyl group on benzo[d]thiazole to ethyl or isopropyl to assess steric impacts .
  • Pharmacophore Mapping : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with kinase active sites) .
  • Bioisosteric Replacement : Substitute the thiophene ring with furan or pyridine to evaluate electronic effects on target binding .

Q. What experimental strategies can resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardized Protocols : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and compound dissolution (DMSO concentration ≤0.1%) .
  • Dose-Response Curves : Use 8–12 concentration points to calculate accurate IC₅₀ values. Replicate experiments across independent labs .
  • Target Validation : CRISPR-Cas9 knockout of suspected targets (e.g., topoisomerase II) to confirm mechanism-specific activity .

Q. How can in silico modeling predict off-target interactions or metabolic stability?

  • Methodological Answer :

  • ADME Prediction : Tools like SwissADME assess solubility (LogP), cytochrome P450 interactions, and blood-brain barrier permeability .
  • Molecular Dynamics Simulations : GROMACS simulations (100 ns) evaluate binding stability to primary targets (e.g., EGFR kinase) vs. off-targets (e.g., hERG channel) .
  • Metabolite Identification : CYP450 docking (e.g., CYP3A4) predicts oxidation sites (e.g., bromine displacement) .

Key Research Gaps

  • Mechanistic Ambiguity : While suggests enzyme/receptor interactions, no explicit targets are validated. Proteomic profiling (e.g., affinity chromatography + LC-MS/MS) is needed .
  • Stereochemical Stability : The Z-configuration’s stability under physiological conditions (pH 7.4, 37°C) requires NMR-monitored degradation studies .

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